molecular formula C16H11F3N2O3 B13680076 Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate

Cat. No.: B13680076
M. Wt: 336.26 g/mol
InChI Key: VAHAENXEXOVPJE-UHFFFAOYSA-N
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Description

Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is a chemical compound with a complex structure that includes a benzimidazole core substituted with a trifluoromethoxyphenyl group and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate typically involves the reaction of 4-(Trifluoromethoxy)aniline with a suitable benzimidazole precursor under specific conditions. The reaction often requires the use of a catalyst and a solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the benzimidazole ring .

Scientific Research Applications

Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[4-(Trifluoromethoxy)phenyl]benzimidazole-6-carboxylate is unique due to its specific combination of functional groups and the benzimidazole core. This structure provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C16H11F3N2O3

Molecular Weight

336.26 g/mol

IUPAC Name

methyl 7-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H11F3N2O3/c1-23-15(22)10-6-12(14-13(7-10)20-8-21-14)9-2-4-11(5-3-9)24-16(17,18)19/h2-8H,1H3,(H,20,21)

InChI Key

VAHAENXEXOVPJE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C2C(=C1)NC=N2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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